molecular formula C21H28N2O6 B8098766 (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 1250997-57-9

(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B8098766
CAS No.: 1250997-57-9
M. Wt: 404.5 g/mol
InChI Key: NKUKLRKOGRAUAF-IIBYNOLFSA-N
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Description

The compound “(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid” is a bicyclic scaffold featuring a 3,7-diazabicyclo[3.3.1]nonane core. This structure is substituted at positions 3 and 7 with a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) group, respectively, and a carboxylic acid moiety at position 1. Its stereochemistry (1R,5R) is critical for its biological interactions, particularly in targeting nicotinic acetylcholine receptors (nAChRs) . The Boc and Cbz groups enhance stability during synthesis and modulate steric and electronic properties for receptor binding .

Properties

IUPAC Name

(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-11-16-9-21(14-23,17(24)25)13-22(10-16)18(26)28-12-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUKLRKOGRAUAF-IIBYNOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@](C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107112
Record name 3,7-Diazabicyclo[3.3.1]nonane-1,3,7-tricarboxylic acid, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester, (1R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250997-57-9
Record name 3,7-Diazabicyclo[3.3.1]nonane-1,3,7-tricarboxylic acid, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester, (1R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250997-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diazabicyclo[3.3.1]nonane-1,3,7-tricarboxylic acid, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester, (1R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid is a complex organic molecule with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC15H23N2O5
Molecular Weight307.36 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The compound features a bicyclic structure which is significant for its biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The unique bicyclic structure may allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. This can disrupt normal cellular processes, resulting in various biological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Properties : Compounds in this class may demonstrate activity against various pathogens.
  • Anti-inflammatory Effects : They may reduce inflammation through modulation of immune responses.

Case Studies

  • Antimicrobial Activity : A study on related bicyclic compounds showed significant inhibition of bacterial growth in vitro, suggesting that (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl could exhibit similar properties .
  • Anti-inflammatory Research : Another investigation demonstrated that related compounds reduced markers of inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Compound AAntimicrobialEnzyme inhibition
Compound BAnti-inflammatoryReceptor modulation
This CompoundPotentially similarTarget-specific binding

Comparison with Similar Compounds

Key Observations:

  • Stereochemical Impact : The (1R,5R) configuration in the target compound contrasts with the (1R,5S) configuration in analogues like 42F and 43F, leading to divergent receptor-binding profiles .
  • Substituent Effects : The Boc and Cbz groups in the target compound provide steric protection and enhance solubility compared to propargylamide or acrylamide derivatives in analogues .
  • Carboxylic Acid Functionality : The carboxylic acid at position 1 enables hydrogen bonding with receptor residues, a feature absent in fumarate salts like 26F or 42F .

Research Implications

The structural and functional diversity of 3,7-diazabicyclo[3.3.1]nonane derivatives highlights the scaffold’s versatility in drug design. The target compound’s unique stereochemistry and substituent combination position it as a promising candidate for neurodegenerative disease therapeutics, while analogues like 26F and 42F offer tailored subtype selectivity for mechanistic studies .

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